rac-(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol, cis
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Overview
Description
rac-(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol, cis: is a chiral compound with significant importance in various fields of scientific research This compound features a benzazepine core structure, which is a bicyclic system consisting of a benzene ring fused to an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol, cis can be achieved through several synthetic routes. One common method involves the reduction of a suitable precursor, such as a ketone or an imine, using a chiral catalyst. The reaction conditions typically include the use of a reducing agent like sodium borohydride or lithium aluminum hydride, in the presence of a chiral ligand to ensure the formation of the desired stereoisomer .
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysis, where enzymes such as ketoreductases are employed to achieve high stereoselectivity. This method is environmentally friendly and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: rac-(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol, cis undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or Jones reagent under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base.
Major Products Formed:
- Oxidation products include ketones and aldehydes.
- Reduction products vary based on the reducing agent and conditions.
- Substitution products depend on the nucleophile used.
Scientific Research Applications
rac-(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol, cis has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the development of chiral catalysts and ligands for asymmetric synthesis.
Mechanism of Action
The mechanism of action of rac-(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol, cis involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The hydroxyl groups play a crucial role in forming hydrogen bonds with the target molecules, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
- (2S,2’S,4R,5S,5’R)-2,2’-Di-tert-butyl-4-hydroxy-5,5’-dimethyl-4,5’-bi(1,3-dioxolanyl)-4’-one
Uniqueness: rac-(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol, cis is unique due to its benzazepine core structure and the presence of two hydroxyl groups at specific positions, which confer distinct chemical reactivity and biological activity. This compound’s stereochemistry also plays a significant role in its interactions with molecular targets, making it a valuable molecule for research and development .
Properties
CAS No. |
2648869-95-6 |
---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.2 |
Purity |
95 |
Origin of Product |
United States |
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